molecular formula C16H18N4O3 B2592373 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione CAS No. 2309800-85-7

1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2592373
CAS No.: 2309800-85-7
M. Wt: 314.345
InChI Key: YBYSLLWYFQALOS-UHFFFAOYSA-N
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Description

1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features both quinazoline and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with an acyl chloride or ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Quinazoline Ring Formation: The quinazoline moiety can be synthesized by cyclization of an anthranilic acid derivative with a suitable amine under acidic or basic conditions.

    Coupling of the Two Moieties: The final step involves coupling the oxadiazole and quinazoline rings through a suitable linker, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or quinazoline rings using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe to study enzyme interactions and cellular pathways.

    Medicine: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can interact with nucleophilic sites, while the quinazoline ring can intercalate with DNA or inhibit specific kinases, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
  • 1-((3-ethyl-1,2,4-thiadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
  • 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Uniqueness

1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both oxadiazole and quinazoline rings provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-propylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-3-9-19-15(21)11-7-5-6-8-12(11)20(16(19)22)10-14-17-13(4-2)18-23-14/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYSLLWYFQALOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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